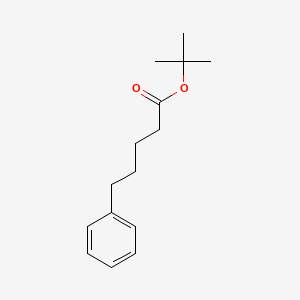

5-Phenylpentanoic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDLNLHBWLASHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

In a typical procedure, 5-phenylpentanoic acid (1.0 equiv) is refluxed with tert-butanol (3.0 equiv) in toluene under catalytic sulfuric acid (0.1 equiv). Water removal via a Dean-Stark trap shifts the equilibrium toward ester formation. After 12–24 hours, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via distillation to yield the tert-butyl ester (65–75% yield).

Coupling Agent-Mediated Esterification

Alternative protocols employ N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C. This method avoids acidic conditions, making it suitable for acid-sensitive substrates. Yields improve to 80–85% with rigorous exclusion of moisture.

Table 1: Comparison of Direct Esterification Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | Toluene | Reflux | 65–75 |

| DCC/DMAP | DCC, DMAP | CH₂Cl₂ | 0°C → RT | 80–85 |

Multi-Step Synthesis via Claisen Condensation

A patent by CN105175364A outlines a multi-step route starting from L-phenylalanine, integrating tert-butyl protection and Claisen condensation to construct the pentanoic acid backbone.

Stepwise Procedure

-

Protection of L-Phenylalanine :

L-Phenylalanine reacts with halogenated tert-butane (1:2–5 molar ratio) in ethanol/water under reflux. Sodium hydroxide neutralizes generated HX, yielding (S)-2-tert-butoxyamido-3-phenyl-propionic acid tert-butyl ester (85–90% yield). -

Claisen Condensation :

The protected intermediate undergoes condensation with tert-butyl acetate using lithium diisopropylamide (LDA) at −45°C. This step forms (S)-tert-butyl 4-tert-butoxyamido-3-keto-5-phenylpentanoate with 90% yield and high diastereoselectivity. -

Deprotection and Reduction :

Acidic hydrolysis (90% formic acid) removes the tert-butoxyamido group, followed by stereoselective reduction of the ketone using NaBH₄/CeCl₃. The final tert-butyl ester remains intact, yielding (2R,3S)-1-chloro-3-tert-butoxyamido-4-phenyl-2-butanol (91% yield).

Table 2: Key Steps in Multi-Step Synthesis

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Protection | Halogenated tert-butane, NaOH | (S)-2-tert-butoxyamido-3-phenyl... | 85–90 |

| Claisen Condensation | LDA, tert-butyl acetate | (S)-4-tert-butoxyamido-3-keto... | 90 |

| Deprotection | HCOOH (90%) | (S)-1-chloro-3-tert-butoxyamido... | 91 |

Aldol Addition and Subsequent Esterification

A study in Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid demonstrates an enantioselective route to β-hydroxy acids, which can be adapted for tert-butyl ester synthesis.

Aldol Reaction Optimization

( R)-3-Acetyl-4-isopropyl-2-oxazolidinone reacts with 3-phenylpropanal under TiCl₄/i-Pr₂NEt catalysis, yielding (3′ S,4 S)-aldol adducts. Diastereomeric ratios of 5.6:1 are achieved, though the desired (3′ S,4 S) isomer requires chromatographic separation.

Oxidation and Esterification

The β-hydroxy acid intermediate undergoes Jones oxidation to 5-phenylpentanoic acid, followed by tert-butyl esterification via DCC/DMAP. This route provides enantiomerically pure ester (≥98% ee) but suffers from moderate overall yield (50–60%) due to multiple steps.

Transesterification from Methyl Esters

Transesterification offers a mild alternative, particularly for heat-sensitive substrates.

Catalytic Approaches

Methyl 5-phenylpentanoate reacts with tert-butanol in the presence of lipase CAL-B (Novozym 435) at 40°C. This enzymatic method achieves 70–75% conversion in 48 hours, with the enzyme recyclable for up to five cycles.

Titanium Tetraisopropoxide-Mediated Reaction

Using Ti(Oi-Pr)₄ (0.1 equiv) in refluxing tert-butanol, transesterification completes within 6 hours, yielding 80–85% ester. Excess tert-butanol (5.0 equiv) ensures complete conversion.

Industrial-Scale Considerations

The CN105461690A patent highlights critical factors for scalable tert-butyl ester production:

Chemical Reactions Analysis

Types of Reactions

5-Phenylpentanoic acid tert-butyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 5-phenylpentanoic acid and tert-butyl alcohol in the presence of an acid or base.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium tert-butoxide.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Sodium tert-butoxide as a catalyst.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Hydrolysis: 5-Phenylpentanoic acid and tert-butyl alcohol.

Transesterification: A new ester and tert-butyl alcohol.

Reduction: 5-Phenylpentanol.

Scientific Research Applications

5-Phenylpentanoic acid tert-butyl ester has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The ester is used in the development of drug molecules and as a protecting group for carboxylic acids.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Phenylpentanoic acid tert-butyl ester involves its conversion to the corresponding acid and alcohol through hydrolysis. The ester bond is cleaved, releasing the active acid which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Methyl Ester (5-Phenylpentanoic Acid Methyl Ester)

- Synthesis: Prepared via BF$ _3 $-methanol complex treatment of 5-phenylpentanoic acid, yielding 60% after purification .

- Physical Properties : Boiling point 117°C (3.65 mm Hg); $ n_D^{25} $ 1.4965 .

- Reactivity : Susceptible to hydrolysis under acidic/basic conditions due to minimal steric hindrance.

Ethyl Ester (Ethyl 2-Phenylacetoacetate)

- Structure : Features an ethyl ester and acetylated phenyl group.

- Applications : Used as a precursor in pharmaceutical synthesis (e.g., benzodiazepines).

- Key Data : Molecular formula C$ _{12} $H$ _{14} $O$ _3 $; IR peaks at 1735 cm$ ^{-1} $ (ester C=O) .

tert-Butyl Esters (General Trends)

- Stability : Tert-butyl esters resist hydrolysis under mild conditions due to steric protection, making them ideal for protecting carboxylic acids during multistep syntheses .

- Example: Glutaric acid mono-tert-butyl ester (5-[(2-Methyl-2-propanyl)oxy]-5-oxopentanoic acid) is used in peptide synthesis; its $ ^13C $-NMR shows δ 174.0 (ester carbonyl) and 80.5 (tert-butyl C-O) .

Aromatic vs. Aliphatic Esters

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Phenylpentanoic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves coupling 5-Phenylpentanoic acid with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred, with reactions conducted at room temperature to avoid side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields. Monitoring reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) is critical to isolate the ester efficiently.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Characterization should combine spectroscopic techniques:

- NMR : H NMR should show tert-butyl protons as a singlet (~1.4 ppm) and aromatic protons (7.2–7.4 ppm for phenyl groups). C NMR confirms the ester carbonyl (~165–170 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% by area).

- Mass Spectrometry : ESI-MS or GC-MS should display the molecular ion peak [M+H] at the expected m/z (e.g., 262 for CHO) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture, as hydrolysis of the tert-butyl ester can occur under acidic or basic conditions. Periodic purity checks via HPLC are advised for long-term storage .

Advanced Research Questions

Q. How does the tert-butyl ester group influence the compound’s performance in polymer synthesis?

- Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling controlled polymerization. For example, in alternating copolymers, it prevents undesired side reactions during chain propagation. Post-polymerization, the ester is cleaved thermally (e.g., >150°C) or via acidolysis (e.g., trifluoroacetic acid) to regenerate the carboxylic acid, critical for generating polyelectrolytes. SEC analysis of the precursor polymer avoids artifacts common with charged polymers .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting or MS fragments) may arise from rotamers or residual solvents. Strategies include:

- Variable Temperature NMR : Resolve rotameric splitting by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d).

- 2D NMR (COSY, HSQC) : Confirm connectivity between protons and carbons.

- Control Experiments : Repeat synthesis with deuterated reagents to exclude solvent interference .

Q. What role does this compound play in drug discovery, particularly in prodrug design?

- Methodological Answer : The tert-butyl ester enhances cell permeability by masking polar carboxylic acids. In prodrugs, enzymatic hydrolysis (e.g., esterases) releases the active drug in vivo. For example, derivatives of this compound have been explored as inhibitors of tumor-associated enzymes, with in vitro assays showing IC values in the micromolar range .

Q. What are the mechanistic insights into the acid/base hydrolysis of the tert-butyl ester group?

- Methodological Answer :

- Acidic Hydrolysis : Trifluoroacetic acid (TFA) in DCM cleaves the ester via protonation of the carbonyl, followed by tert-butyl cation elimination. Reaction completion is confirmed by disappearance of the tert-butyl NMR signal.

- Basic Hydrolysis : NaOH in THF/MeOH (1:1) at 60°C yields the carboxylate salt, which is reprotonated to the free acid. Kinetic studies show pseudo-first-order dependence on hydroxide concentration .

Q. How does this compound compare to other tert-butyl esters in protecting group strategies?

- Methodological Answer : Unlike methyl or ethyl esters, the tert-butyl group offers superior steric protection against nucleophilic attack, making it ideal for multi-step syntheses. However, its bulkiness can slow reaction rates in SN mechanisms. Comparative studies using TBDMS or Boc groups highlight trade-offs between stability and deprotection efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.